N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, a pyrazole ring, and a picolinamide moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Pyrazole Formation: The pyrazole ring is synthesized separately through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The benzylated piperidine and the pyrazole are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where various nucleophiles can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The picolinamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)picolinamide
- N-(1-benzylpiperidin-4-yl)-4-(1H-triazol-1-yl)picolinamide
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring attached to the picolinamide moiety (pyrazole vs. imidazole vs. triazole).
- Unique Properties: N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide may exhibit unique binding properties and biological activities due to the presence of the pyrazole ring, which can influence its interaction with molecular targets.
Biological Activity
N-(1-benzylpiperidin-4-yl)-4-(1H-pyrazol-1-yl)picolinamide is a complex organic compound that has attracted attention in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound includes a piperidine ring, a pyrazole moiety, and a picolinamide group, which contribute to its biological activity.
Chemical Structure
The molecular formula of this compound is C21H23N5O, with a molecular weight of approximately 365.44 g/mol. The structural components are essential for its interaction with various biological targets.
Component | Structure Features | Role in Biological Activity |
---|---|---|
Piperidine Ring | Substituted with a benzyl group | Enhances binding affinity |
Pyrazole Moiety | Attached to the picolinamide | Influences receptor interactions |
Picolinamide Group | Provides additional binding sites | May enhance specificity and potency |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's mechanism involves:
- Binding Affinity : The benzyl group and pyrazole ring enhance the compound's binding affinity to target sites, potentially leading to inhibition or modulation of enzymatic activity.
- Target Modulation : Preliminary studies suggest that it may act as an inhibitor of pathways involved in cancer progression, particularly through modulation of the mTOR signaling pathway.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Antiproliferative Effects : A study on related pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2), suggesting that this compound may also share similar properties .
- Autophagy Modulation : Related compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation, indicating potential as autophagy modulators in cancer therapy .
Case Study 1: Anticancer Activity
In a study focusing on the antiproliferative effects of pyrazole derivatives, two selected compounds demonstrated significant inhibition of mTORC1 activity, leading to increased autophagy. This suggests that compounds like this compound could be investigated for their potential anticancer effects.
Case Study 2: Enzyme Inhibition
Research into similar compounds indicated that they might inhibit enzymes involved in inflammation and cancer pathways, particularly Janus kinase (JAK) pathways. This opens avenues for exploring this compound as a therapeutic agent in inflammatory diseases and cancers.
Comparison with Similar Compounds
A comparative analysis of this compound with other derivatives reveals distinct differences in biological profiles:
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)picolinamide | Imidazole instead of pyrazole | Different receptor interaction profile |
N-(1-benzylpiperidin-4-yl)-4-(1H-triazol-1-yl)picolinamide | Triazole instead of pyrazole | Varying effects on enzyme inhibition |
These comparisons highlight how the choice of heterocyclic ring can influence the compound's pharmacological properties.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-pyrazol-1-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(20-15-19(7-11-22-20)26-12-4-10-23-26)24-18-8-13-25(14-9-18)16-17-5-2-1-3-6-17/h1-7,10-12,15,18H,8-9,13-14,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHNTVNWKELOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CC=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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